Takinib

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

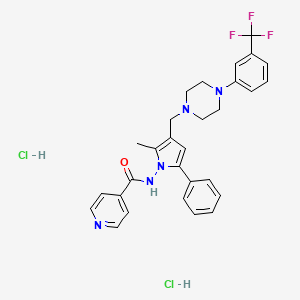

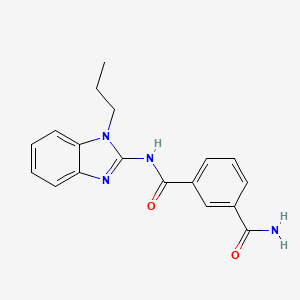

Takinib is a selective inhibitor of TAK1/MAP3K7 kinase, a key regulator of cell death . It binds in the TAK1 ATP-binding pocket with an IC50 value of 9.5 nM . Takinib selectively induces apoptosis following TNF-α stimulation in rheumatoid arthritis and breast cancer .

Synthesis Analysis

The synthesis of Takinib involves the reaction of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with an appropriate amine in n-propanol at 150°C . The reaction is carried out in a sealed tube and is refluxed overnight .Molecular Structure Analysis

Takinib is a small molecule with the molecular formula C18H18N4O2 . It preferentially binds and inhibits TAK1 over other targets . The X-ray structure reveals that Takinib binds deep in the ATP-binding pocket of TAK1 .Physical And Chemical Properties Analysis

Takinib is a solid substance with a molecular weight of 322.36 g/mol . Its CAS number is 1111556-37-6 . It is supplied as a lyophilized powder and is soluble in DMSO at 50 mg/mL .Applications De Recherche Scientifique

Inhibition of Inflammation in Rheumatoid Arthritis

Takinib has been found to inhibit inflammation in human rheumatoid arthritis synovial fibroblasts by targeting the Janus Kinase-Signal Transducer and Activator of Transcription 3 (JAK/STAT3) pathway . It reduces IL-1β-induced STAT3 phosphorylation, nuclear translocation, and DNA binding .

Treatment of Gouty Arthritis

Takinib is an important participant in inflammatory pathogenesis for diseases such as gouty arthritis. It occupies a central position between the mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) pathways, making it an attractive therapeutic target .

Cancer Treatment

Takinib has been identified as a potent and selective TAK1 inhibitor that induces apoptosis in a TNF-α-dependent manner in breast cancer models . It broadens the therapeutic efficacy of TNF-α inhibition for cancer .

Autoimmune Disease Treatment

Takinib has been shown to broaden the therapeutic efficacy of TNF-α inhibition for autoimmune diseases . It induces apoptosis in a TNF-α-dependent manner in rheumatoid arthritis models .

Inhibition of TAK1 Function

Takinib has been presented as having specific activity that reduces the TAK1 function either covalently as in the case of 5Z-7-oxozeanol (5Z7O) or reversibly (NG-25) .

Potential Malaria Treatment

Takinib serves as a chemical starting point for the development of PfPK9 inhibitors for malaria .

Mécanisme D'action

Target of Action

Takinib is a potent and selective inhibitor of Transforming Growth Factor Beta Activated Kinase 1 (TAK1) . TAK1, a member of the Mitogen-Activated Protein Kinase Kinase Kinase family, plays a crucial role in various cellular functions, including immune responses, cell survival, and cell death .

Mode of Action

Takinib interacts with its primary target, TAK1, by binding within the ATP-binding pocket . It inhibits both autophosphorylated and non-phosphorylated TAK1 . This inhibition slows down the rate-limiting step of TAK1 activation .

Biochemical Pathways

Takinib’s action affects multiple signaling pathways. Notably, it targets the TAK1-ROS-NLRP3 inflammasome signaling pathway . TAK1 is activated in response to various stimuli such as proinflammatory cytokines, hypoxia, and oxidative stress . By inhibiting TAK1, Takinib can mitigate Reactive Oxygen Species (ROS) production and ROS-mediated Nod-Like Receptor Pyrin Domain-Containing Protein 3 (NLRP3) inflammasome activation .

Result of Action

Takinib’s action results in significant molecular and cellular effects. In cell models of rheumatoid arthritis and metastatic breast cancer, Takinib treatment results in Tumor Necrosis Factor Alpha (TNF-α)-dependent induction of apoptosis . This is due to the inhibition of TAK1, which acts as a key switch between survival and cell death .

Propriétés

IUPAC Name |

3-N-(1-propylbenzimidazol-2-yl)benzene-1,3-dicarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-2-10-22-15-9-4-3-8-14(15)20-18(22)21-17(24)13-7-5-6-12(11-13)16(19)23/h3-9,11H,2,10H2,1H3,(H2,19,23)(H,20,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZVVPXKJGOFIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=CC(=C3)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1111556-37-6 |

Source

|

| Record name | Takinib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1111556376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAKINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z56NTB3YHJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.